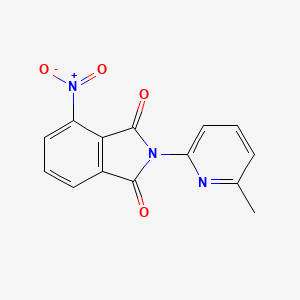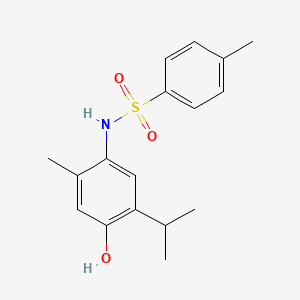![molecular formula C20H25N3O4 B5617964 1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)
1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on similar compounds, such as diazepines and their derivatives, often involves regiospecific synthesis techniques. For example, Alonso et al. (2020) detailed the regiospecific preparation of various dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones by reacting 2,3-diaminopyridines with ethyl aroylacetates, demonstrating methods that could potentially be applied to synthesize related compounds (Alonso et al., 2020).
Molecular Structure Analysis
The structural studies often include X-ray crystallography and NMR spectroscopy to determine molecular conformations and enantiomers, as seen in compounds with a diazepine moiety, offering insight into the stereochemistry and conformational preferences of similar molecular structures (Alonso et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of diazepine derivatives typically involves reactions with various organic substrates, leading to a wide range of potential chemical transformations. Studies on the synthesis and reactivity of pyridinols and related compounds shed light on the antioxidative properties and potential for further functionalization of similar structures (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, of diazepine derivatives can be inferred from detailed crystallographic studies. For instance, Moser et al. (2005) provided data on the crystal structure of a complex molecule, highlighting the challenges and considerations in analyzing the physical properties of complex organic compounds (Moser et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, stability under various conditions, and interaction with biological molecules, can be derived from studies focused on the synthesis and biological evaluation of diazepine derivatives. For example, the exploration of antiproliferative activities of certain diazepine compounds against human cancer cell lines provides insights into the chemical-biological interactions that could be relevant to similar compounds (Liszkiewicz, 2002).
properties
IUPAC Name |
(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-(2,6-dimethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-18-9-8-17(19(21-18)27-2)20(25)23-11-10-22(13-16(24)14-23)12-15-6-4-3-5-7-15/h3-9,16,24H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGRWFQGOSVPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)



![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)


![({4-ethyl-5-[1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5617928.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![1-(2-ethyl-6-methylphenyl)-4-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5617972.png)
![7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5617977.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617985.png)
